molecular formula C13H18FNO3S B4987136 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine

1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine

Cat. No. B4987136
M. Wt: 287.35 g/mol
InChI Key: ZOBDQUJUNISUSP-UHFFFAOYSA-N
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Description

1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine, also known as FMP, is a chemical compound that has a wide range of scientific research applications. It is a piperidine derivative that has been found to have potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine is not fully understood. However, it has been suggested that 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For example, 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has also been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its high potency and selectivity. 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has been found to be more potent and selective than other compounds that have similar therapeutic effects. However, one of the limitations of using 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine. One of the areas of interest is the development of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine analogs that have improved solubility and potency. Another area of interest is the investigation of the potential therapeutic effects of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine needs to be further elucidated in order to fully understand its therapeutic effects.

Synthesis Methods

The synthesis of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine involves the reaction between 4-fluoro-2-methoxybenzenesulfonyl chloride and 2-methylpiperidine in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-7-6-11(14)9-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDQUJUNISUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-methoxyphenyl)sulfonyl-2-methylpiperidine

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